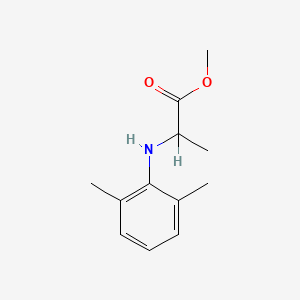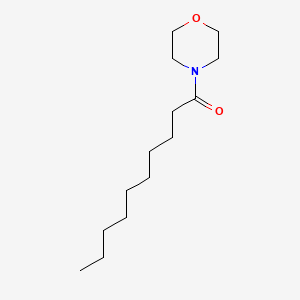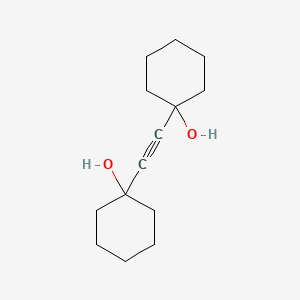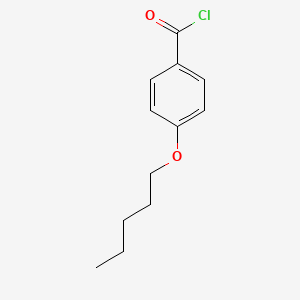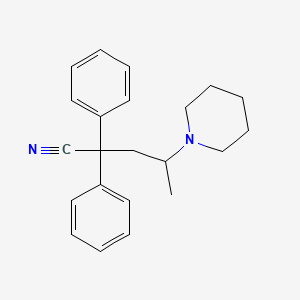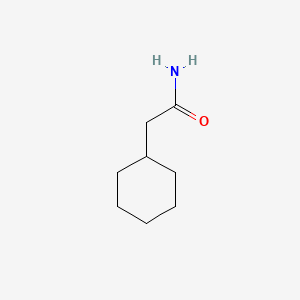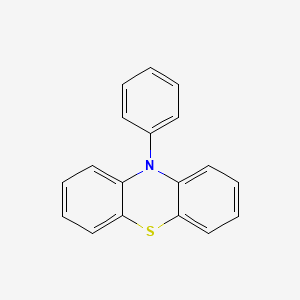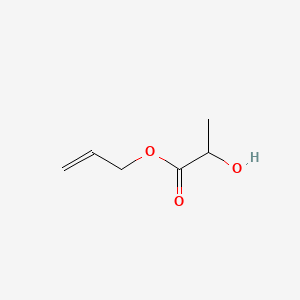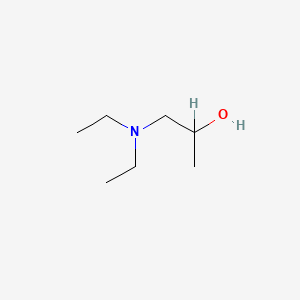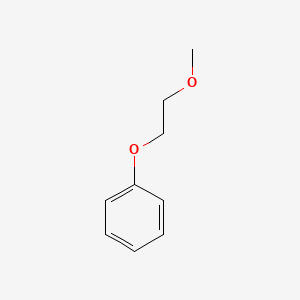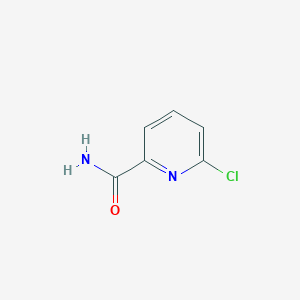
6-Chloropyridine-2-carboxamide
Descripción general
Descripción
6-Chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O . It is used in research and development . This compound is part of the pyridine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of N-[6-(4-butanoyl-5-methyl‑1H‑pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]‑1H‑indole-3-carboxamide (SAR216471) derivative as P2Y12 antagonist .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be recorded to determine structure parameters in the ground state .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.57 . More detailed physical and chemical properties can be obtained from databases like PubChem .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
6-Chloropyridine-2-carboxamide derivatives have been studied for their potential as antimicrobial agents. Research shows that pyridine-bridged 2,6-bis-carboxamide Schiff's bases exhibit significant bactericidal and fungicidal activities, comparable to some reference antibiotic drugs (Al-Omar & Amr, 2010).
Antituberculosis Properties
Studies on substituted benzylsulfanyl pyridine-2-carboxamides have indicated their effectiveness against tuberculosis, including multi-drug-resistant strains. These compounds show a range of minimum inhibitory concentration values, suggesting potential in anti-TB drug development (Klimešová et al., 2012).
Synthesis and Chemical Studies
This compound has been used in the synthesis of various chemical compounds. For example, a facile method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones using 2-chloropyridine-3-carboxamides has been developed, showing the versatility of this compound in chemical reactions (Kobayashi et al., 2009).
Cation Binding Studies
Pyridine-2,6-carboxamides bearing naphthyl and anthryl residues have been used in cation binding studies. These compounds exhibit selective binding of lead(II) and copper(II), making them potentially useful in environmental and analytical chemistry (Łukasik et al., 2016).
Coordination Chemistry
This compound and its derivatives have been explored in coordination chemistry, forming complexes with various metal ions. This research has implications for understanding metal-binding sites in metalloproteins and enzymes, and for developing new materials and catalysts (Rajput & Mukherjee, 2013).
Biomedical Research
In biomedical research, derivatives of this compound have been explored for their potential as inhibitors of gene expression and as agents with anticancer activities. These studies contribute to the development of new therapeutic strategies for various diseases (Palanki et al., 2000).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds such as pyrimidines have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
The mode of action of 6-Chloropyridine-2-carboxamide involves its ability to undergo chemical reactions, such as nucleophilic substitution, to form new carbon-carbon or carbon-heteroatom bonds . This allows for the modification of molecular structures and the creation of diverse chemical entities .
Biochemical Pathways
Related compounds such as pyrimidines are known to affect the expression and activities of certain vital inflammatory mediators .
Result of Action
Related compounds have been shown to exhibit significant activity against certain targets .
Análisis Bioquímico
Biochemical Properties
6-Chloropyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can be crucial in controlling the activity of urease in various biological processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and inhibit their activity. The compound has been shown to bind to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and elimination from the body. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that are excreted through urine . The metabolic pathways of this compound can influence its bioavailability and overall efficacy in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with enzymes and proteins, ultimately affecting its biochemical properties and cellular effects.
Propiedades
IUPAC Name |
6-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBFKYXAXLZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990814 | |
| Record name | 6-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70593-61-2 | |
| Record name | 70593-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

